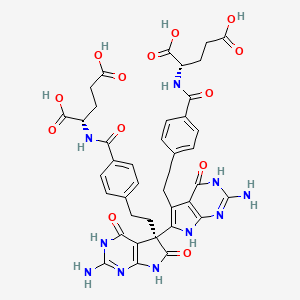

Pemetrexed S dimer

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[2-[2-amino-6-[(5S)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCCYMLLSPAQLR-DENHUSMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)[C@@]4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N10O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802552-16-4 | |

| Record name | Pemetrexed S dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802552164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEMETREXED S DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9VMV3X26S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Pemetrexed Dimer Formation

Oxidative Dimerization Pathways

Oxidation is a major degradation pathway for pemetrexed (B1662193) in aqueous solutions, leading to the formation of various byproducts, including oxidative dimers. nih.govsps.nhs.uk These reactions are complex and can be initiated by several factors, including the presence of oxygen and reactive oxygen species.

Role of Reactive Oxygen Species and Free Radical Mechanisms

Forced degradation studies confirm that oxidation is the primary mechanism for pemetrexed degradation in aqueous solutions. nih.gov The generation of oxidative dimers, along with other products like α-hydroxy lactams and keto-pemetrexed, is often attributed to the reaction of pemetrexed with reactive oxygen species (ROS) such as free radicals. nih.govresearchgate.netmdpi.com The presence of molecular oxygen is a key factor in the rate-limiting step of this oxidation process. nih.gov In some instances, chemotherapy agents like pemetrexed can induce the production of ROS, which can then contribute to the drug's own degradation. researchgate.netnih.gov

The pyrrolo[2,3-d]pyrimidine core of the pemetrexed molecule is susceptible to oxidative coupling reactions, which can result in the formation of a carbon-carbon bond between two pemetrexed molecules, leading to the dimer. vulcanchem.com Free radical mechanisms, potentially involving the homolytic cleavage of hydroperoxide intermediates, are proposed to play a role in this process. baertschiconsulting.com

Influence of Singlet Oxygen and Peroxide-Induced Degradation

Pemetrexed is susceptible to degradation mediated by both peroxides and singlet oxygen. baertschiconsulting.com The reaction of pemetrexed with singlet oxygen, which can be generated by photosensitizers, has been shown to rapidly produce α-hydroxy lactams. baertschiconsulting.com These intermediates are key precursors in one of the proposed pathways to dimer formation. baertschiconsulting.com Studies have shown that pemetrexed degradation can be induced by hydrogen peroxide, highlighting its sensitivity to peroxide-induced oxidation. researchgate.netresearchgate.net This type of photo-oxidative degradation is similar to that observed in other heterocyclic compounds like indoles. baertschiconsulting.com

Identification of Key Intermediate Species in Oxidative Processes (e.g., α-hydroxy lactams)

A crucial intermediate in the oxidative degradation pathway of pemetrexed is the α-hydroxy lactam. nih.govmdpi.combaertschiconsulting.com These compounds are generated through the reaction of pemetrexed with singlet oxygen or via peroxide-mediated degradation. mdpi.combaertschiconsulting.com It has been demonstrated that α-hydroxy lactams can react with pemetrexed under acidic conditions and heat to form oxidative dimers. baertschiconsulting.com This finding provides a direct link between the initial oxidation products and the final dimeric impurities.

The formation of other oxidative degradation products, such as keto-pemetrexed and a ring-opened ketoamine, has also been observed. nih.govmdpi.combaertschiconsulting.com

Proposed Electron Transfer and Coupling Reactions Leading to Dimeric Structures

The formation of the Pemetrexed S dimer is thought to involve oxidative coupling reactions at the pyrrolo[2,3-d]pyrimidine core of the molecule. vulcanchem.com This process likely entails the formation of a carbon-carbon bond between two pemetrexed molecules. vulcanchem.com While the precise electron transfer mechanisms have not been fully elucidated in the context of pemetrexed dimerization, such reactions are fundamental to the oxidative coupling of aromatic and heterocyclic compounds.

Hydrolytic Dimerization Pathways

In addition to oxidation, pemetrexed can also undergo dimerization through hydrolytic pathways, particularly under basic conditions.

Base-Catalyzed Hydrolysis Leading to Dimer Formation (e.g., Dimer Impurity 10)

A specific dimeric impurity, referred to as Dimer Impurity 10, can be formed during the basic hydrolysis of pemetrexed disodium (B8443419). nih.govresearchgate.net This process is documented in the European Pharmacopoeia, which describes a method for preparing this impurity by heating pemetrexed disodium in a 0.1 M sodium hydroxide (B78521) solution. nih.govresearchgate.net More extensive heating under these conditions can lead to a higher yield of the dimer. vulcanchem.comresearchgate.net The formation of this dimer is a result of side reactions occurring during the hydrolysis step in the synthesis of pemetrexed disodium. vulcanchem.com

Below is a table summarizing the key degradation products of pemetrexed and the conditions under which they are formed.

| Degradation Product | Formation Conditions | Pathway | Reference |

| Oxidative Dimers | Oxidation, Peroxide, Free Radicals, Singlet Oxygen | Oxidative | nih.govmdpi.combaertschiconsulting.com |

| α-Hydroxy Lactams | Singlet Oxygen, Peroxide | Oxidative | mdpi.combaertschiconsulting.com |

| Keto-Pemetrexed | Oxidation | Oxidative | nih.govmdpi.com |

| Dimer Impurity 10 | Base-Catalyzed Hydrolysis | Hydrolytic | nih.govresearchgate.net |

Characterization of Amide Linkage Degradation in Dimerization

The degradation of pemetrexed can occur via two primary pathways: hydrolysis of the amide linkage and oxidation of the pyrrolo[2,3-d]pyrimidine core. baertschiconsulting.commolnar-institute.comnih.gov The formation of the this compound is predominantly a result of the oxidative pathway, while amide linkage degradation represents a separate, competing hydrolytic pathway. baertschiconsulting.commolnar-institute.com

Hydrolysis of the amide bond is particularly catalyzed under acidic conditions (low pH). baertschiconsulting.commolnar-institute.commdpi.com This reaction cleaves the molecule, yielding des-glutamate and glutamic acid as the primary degradation products. baertschiconsulting.commdpi.comresearchgate.net In stress-testing studies, the formation of des-glutamate was observed in solutions at low pH. baertschiconsulting.com This hydrolytic degradation product can subsequently undergo further degradation through oxidation. mdpi.comresearchgate.net

However, the direct mechanism for the formation of oxidative dimers, including the S isomer, does not involve the initial cleavage of the amide linkage. molnar-institute.comvulcanchem.com Instead, dimerization occurs through oxidative coupling reactions, likely at the 5-member ring of the pyrrolo[2,3-d]pyrimidine core, which is susceptible to oxidation. molnar-institute.comvulcanchem.com This process results in the formation of a carbon-carbon bond between two pemetrexed molecules. vulcanchem.com Forced degradation studies have confirmed that as conditions become more basic, oxidation surpasses hydrolysis as the dominant degradation mechanism, with oxidative dimers being the major products detected. mdpi.com

Influence of Environmental and Formulation Parameters on Dimer Genesis

The formation of the this compound is highly sensitive to a variety of environmental and formulation factors. The kinetics of dimerization are significantly affected by the pH, temperature, presence of light, and concentration of dissolved oxygen in the solution.

The pH of the pemetrexed solution is a critical factor governing the rate and pathway of its degradation. While acidic conditions favor hydrolysis of the amide linkage, alkaline conditions promote the formation of oxidative dimers. molnar-institute.commdpi.com Studies show that as pH increases through the addition of sodium hydroxide (NaOH), oxidation becomes the dominant degradation mechanism, leading to a higher yield of oxidative dimers. mdpi.com The European Pharmacopoeia's method for intentionally generating dimeric impurities involves dissolving pemetrexed disodium in 0.1 M NaOH and heating the solution. vulcanchem.commdpi.com

A study evaluating the stability of pemetrexed in an aqueous solution across a pH range of 6.0 to 8.5 found that significant degradation occurred at a pH below 6. mdpi.comresearchgate.netnih.gov This degradation at lower pH is attributed to the acid-catalyzed hydrolysis of the amide bond. mdpi.comresearchgate.net Conversely, the stability of the solution is enhanced in the pH range of 7 to 8. researchgate.netnih.gov

| pH Condition | Dominant Degradation Pathway | Primary Degradation Products | Reference |

| Acidic (e.g., pH < 6) | Hydrolysis | Des-glutamate, Glutamic acid | mdpi.com, baertschiconsulting.com, researchgate.net |

| Alkaline (e.g., 0.1 M NaOH) | Oxidation | Oxidative dimers | mdpi.com, molnar-institute.com, mdpi.com |

| Optimal Stability Range | Minimized Degradation | N/A | researchgate.net, nih.gov |

The influence of ionic strength on the degradation of some antibiotics has been noted as a potential factor. mdpi.com However, specific research detailing the quantitative effect of ionic strength on the kinetics of pemetrexed dimerization is not extensively covered in the reviewed literature.

Elevated temperatures and thermal stress accelerate the degradation of pemetrexed, contributing to the formation of oxidative products, including dimers. mdpi.com The relationship between temperature and degradation is complex because while higher temperatures increase the intrinsic reaction rate, they also decrease the solubility of dissolved oxygen, a key reactant in the oxidative pathway. mdpi.com Despite this, studies consistently show that thermal stress promotes the generation of oxidative decomposition products. mdpi.com

Forced degradation studies utilize elevated temperatures to simulate long-term storage and identify potential degradants. For instance, the generation of oxidative dimers for use as reference standards is often achieved by heating a basic solution of pemetrexed. vulcanchem.commdpi.com

| Study Condition | Temperature | Duration | Observed Outcome | Reference |

| Dimer Generation | 70 °C (in 0.1 M NaOH) | 40 minutes | Generation of dimeric impurity | vulcanchem.com, mdpi.com |

| Forced Degradation | 60 °C | 4 weeks | Increased oxidative dimers and total impurities | mdpi.com, nih.gov |

| Forced Degradation | 40 °C | 4 weeks | Increased degradation | mdpi.com, nih.gov |

| Solid-State Stress | 70 °C | 52 days | Generation of ring-opened ketoformamide and epoxy hemiaminal | baertschiconsulting.com |

These studies demonstrate that temperature is a significant factor in the stability of pemetrexed, with thermal stress clearly promoting the oxidative pathways that lead to dimer formation. mdpi.com

Exposure to light is another environmental factor that can induce the degradation of pemetrexed. nih.gov Photodegradation primarily proceeds through an oxidative mechanism, and stress testing has shown that some of the same degradation products formed via oxidation are also observed upon exposure to light. baertschiconsulting.comresearchgate.net

Oxidation is a principal degradation pathway for pemetrexed in aqueous solutions, and the presence of dissolved oxygen (DO) is a critical driver of this process. baertschiconsulting.commdpi.comnih.govnih.gov The formation of oxidative dimers is a direct consequence of the oxidative degradation of the pemetrexed molecule. mdpi.comnih.gov

The concentration of DO in a pemetrexed solution has a significant impact on its stability. Research has shown a direct correlation between higher DO levels and an increased rate of pemetrexed decomposition, particularly under thermal stress. researchgate.net In a study conducted at 60°C, a notable increase in the formation of oxidative dimers and total impurities was observed in samples with higher concentrations of DO. mdpi.com Consequently, controlling the level of dissolved oxygen is a key strategy for improving the stability of pemetrexed solutions. Studies suggest that DO levels should be maintained at less than 1 part per million (ppm) to minimize oxidative degradation. mdpi.comresearchgate.netresearchgate.net The involvement of molecular oxygen in the rate-limiting step of the oxidation process has been confirmed by the enhanced stability observed when solutions are purged with nitrogen. researchgate.netnih.govresearchgate.net

Structural Characterization and Isomeric Analysis of Pemetrexed Dimers

Advanced Spectroscopic Techniques for Dimer Structure Elucidation

The intricate structures of pemetrexed (B1662193) dimers necessitate the use of sophisticated analytical techniques for their complete characterization. baertschiconsulting.com A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguously determining the connectivity and stereochemistry of these complex molecules. vulcanchem.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, COSY, HSQC, HMBC)

NMR spectroscopy is a cornerstone technique for the structural analysis of pemetrexed dimers. vulcanchem.com One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. baertschiconsulting.comvulcanchem.com

¹H and ¹³C NMR: These experiments provide initial information about the chemical environment of protons and carbons in the molecule. For instance, in an oxidative dimer of pemetrexed, the ¹³C NMR spectrum revealed an asymmetrical structure, indicated by the number of carbon resonances. baertschiconsulting.com A key piece of information was a carbonyl resonance at 179.46 ppm, suggesting the presence of a lactam ring in one half of the dimer. baertschiconsulting.com

2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for establishing the connectivity between atoms. nih.govresearchgate.net

COSY helps identify protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates proton signals with the directly attached carbon signals.

These combined NMR techniques have been successfully used to confirm the structures of various pemetrexed impurities, including dimers. nih.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of the pemetrexed dimers. vulcanchem.com

Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio (m/z) of the molecular ion, providing the molecular weight of the dimer. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS offers highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule with a high degree of confidence. baertschiconsulting.com For example, HRMS analysis of an oxidative dimer showed a protonated molecular ion at an m/z of 869.2858, corresponding to a molecular formula of C₄₀H₄₀N₁₀O₁₃. baertschiconsulting.com This formula represents the combination of two pemetrexed molecules plus an oxygen atom, minus two hydrogen atoms. baertschiconsulting.com Similarly, a diastereoisomeric dimer impurity (referred to as dimer impurity 10) showed an exact mass of m/z = 867.2709, which aligns with its proposed structure. mdpi.com

The fragmentation patterns observed in tandem MS (MS/MS) experiments can further help in elucidating the structure by showing how the molecule breaks apart. researchgate.net

Isomeric Complexity and Diastereoisomeric Mixtures of Pemetrexed Dimers

Pemetrexed dimers often exist as complex mixtures of isomers, particularly diastereoisomers. nih.govmdpi.com This complexity arises from the multiple stereocenters present in the pemetrexed molecule itself and the new stereocenters that can be formed during the dimerization process.

The formation of diastereoisomeric mixtures has been observed during the synthesis of pemetrexed, especially under basic conditions. nih.gov For example, a dimer impurity (dimer 10) is known to form as a diastereoisomeric mixture. nih.govmdpi.com The presence of these diastereomers can be confirmed by analytical techniques like High-Performance Liquid Chromatography (HPLC), which can often separate the different isomers, resulting in distinct peaks in the chromatogram. nih.gov The synthesis and characterization of individual diastereoisomers, such as (S,S) and (S,R) configurations, have been performed to confirm their structures and differentiate them from one another. nih.gov

Identification of Specific Dimer Linkages and Connectivity (e.g., Thio-bridged dimers)

The way in which two pemetrexed units are connected is a key structural feature. One specific type of linkage that has been identified is a thio-bridge. A "Pemetrexed Thio-bridged Dimer" has been reported as a potential impurity. synzeal.comaquigenbio.comalentris.org

This particular dimer has a molecular formula of C₄₀H₃₆N₁₀O₁₂S, indicating the incorporation of a sulfur atom to link the two pemetrexed moieties. aquigenbio.comcymitquimica.com The chemical name, sodium 2,2'-((4,4'-((6,6'-thiobis(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6,5-diyl))bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioate, precisely describes the connectivity, where the two pyrrolo[2,3-d]pyrimidine rings are linked at their 6-positions through a sulfur atom. aquigenbio.com

Other oxidative dimers have also been characterized where the linkage is different. Stress testing studies have identified dimers formed through oxidation, which are not symmetrical. baertschiconsulting.com The structural analysis of these oxidative dimers using NMR and MS has helped to pinpoint the exact connectivity between the two halves of the molecule. baertschiconsulting.com

Conformational Analysis and Molecular Dynamics Simulations of Dimeric Species

While specific studies on the conformational analysis and molecular dynamics (MD) simulations of the Pemetrexed S dimer are not widely available in the provided search results, these computational techniques are powerful tools for understanding the three-dimensional structure and flexibility of complex molecules like dimers.

Conformational Analysis: This involves identifying the stable low-energy conformations of a molecule. For a flexible molecule like a pemetrexed dimer, there can be numerous possible spatial arrangements of its atoms. Conformational analysis helps to determine which of these are most likely to exist. unimore.it

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and bonds, MD can reveal how the dimer flexes and changes its shape in solution. mdpi.com This is crucial for understanding how the dimer might interact with its environment. For instance, MD simulations have been used to study the aggregation of amyloid-beta dimers and the conformational flexibility of other protein dimers. nih.govmdpi.com Such studies can elucidate the forces, like electrostatic interactions and hydrogen bonds, that stabilize the dimer structure. mdpi.com While not directly applied to the this compound in the available literature, these methods could be used to explore its conformational landscape and stability.

Analytical Methodologies for Detection and Quantification of Pemetrexed Dimers

High-Performance Liquid Chromatography (HPLC)-Based Methods

HPLC, particularly in its reversed-phase mode, is the cornerstone for analyzing pemetrexed (B1662193) and its related substances, including dimeric impurities. vulcanchem.commdpi.com Stability-indicating HPLC methods have been developed to separate and quantify various potential process and degradation impurities in both pemetrexed disodium (B8443419) drug substance and the final drug product. molnar-institute.com

Reversed-Phase HPLC (RP-HPLC) for Separation and Quantification

Reversed-phase HPLC (RP-HPLC) is widely employed for the separation of pemetrexed and its impurities. mdpi.com This technique separates compounds based on their hydrophobicity, allowing for the effective resolution of the main drug from its structurally similar impurities. vulcanchem.com Several studies have detailed the development of RP-HPLC methods capable of separating various process-related substances, including "Dimer-1" and "Dimer-2" impurities. researchgate.netjddtonline.inforesearchgate.net The methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from any degradation products formed under stress conditions like exposure to acid, base, oxidation, heat, or light. researchgate.netresearchgate.net

Development and Optimization of Gradient Elution Programs

To achieve optimal separation of the complex mixture of pemetrexed and its numerous impurities, gradient elution is often necessary. molnar-institute.comresearchgate.netjddtonline.info A gradient program involves changing the composition of the mobile phase over the course of the analysis. This allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe.

For instance, one method utilizes a linear gradient changing from 3% (v) to 12.5% (v) acetonitrile (B52724) over 40 minutes to separate impurities in the drug product. molnar-institute.com Another study employed a gradient program with mobile phase A (0.02M sodium dihydrogen phosphate (B84403) with 0.1% formic acid, pH 3.8) and mobile phase B (a 40:60 v/v mixture of the buffer and acetonitrile) with a program of T/%B: 0/20, 5/20, 20/50, 45/50, 50/80, 55/80, 56/20, 60/20. researchgate.net The development of these gradients is crucial for resolving closely eluting peaks, such as the oxidative dimer isomers. molnar-institute.com

Table 1: Example of a Gradient Elution Program for Pemetrexed Impurity Analysis

| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |

|---|---|---|

| 0 | 97 | 3 |

| 40 | 87.5 | 12.5 |

This table illustrates a linear gradient elution program used for the separation of impurities in pemetrexed drug product. The gradual increase in the organic modifier (acetonitrile) facilitates the elution of more hydrophobic impurities. molnar-institute.com

Selection and Evaluation of Chromatographic Columns and Stationary Phases (e.g., C8, C18)

The choice of the chromatographic column and its stationary phase is critical for achieving the desired separation. For pemetrexed analysis, both C8 (octyl) and C18 (octadecyl) stationary phases are commonly used. mdpi.commolnar-institute.comresearchgate.netjddtonline.info A screening study evaluating various columns, including different C8 and C18 brands, found that a Zorbax® SB-C8 column (15 cm × 4.6 mm, 3.5-µm particle size) was optimal for both drug substance and drug product methods. molnar-institute.com Another study utilized a Hypersil BDS C18 column (100 x 4.6mm, 3µm) for the separation of dimer impurities. researchgate.netjddtonline.info The selection is based on achieving the best resolution for the most challenging separations, often identified as the "critical pair," which in the case of pemetrexed are frequently the oxidative dimer peaks. molnar-institute.com

Table 2: Chromatographic Columns Used in Pemetrexed Dimer Analysis

| Stationary Phase | Column Example | Dimensions | Particle Size | Reference |

|---|---|---|---|---|

| C8 | Zorbax® SB-C8 | 15 cm × 4.6 mm | 3.5 µm | molnar-institute.com |

| C8 | Zobrax RX-C8 | 4.6 × 250 mm | 5 µm | mdpi.com |

| C18 | Hypersil BDS C18 | 100 x 4.6 mm | 3 µm | researchgate.netjddtonline.info |

| C18 | Luna C18 | 250 × 4.6 mm | 5 µm | walshmedicalmedia.comwalshmedicalmedia.com |

This table summarizes examples of C8 and C18 columns that have been successfully employed for the chromatographic separation of pemetrexed and its impurities, including dimers.

Mobile Phase Composition and pH Optimization for Critical Pair Separation (e.g., oxidative dimer peaks)

The composition and pH of the mobile phase are key parameters that are optimized to achieve the separation of critical impurity pairs. mdpi.commolnar-institute.com The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. mdpi.commolnar-institute.com Acetonitrile is often preferred due to its clean absorbance background. molnar-institute.com

The pH of the aqueous component is a powerful tool for controlling the retention and selectivity of ionizable compounds like pemetrexed and its impurities. The retention time of these analytes is a function of pH. molnar-institute.com For instance, a mobile phase containing a sodium acetate (B1210297) buffer at pH 5.5 was used in one method, molnar-institute.com while another used a potassium dihydrogen phosphate buffer at pH 2.5. mdpi.com The optimization process involves evaluating a range of pH values to find the condition that provides the best resolution between the main peak and all impurities, with a particular focus on the oxidative dimers, which often represent the most difficult separation. molnar-institute.com

Detection Techniques (e.g., UV-Vis Spectroscopy, Photodiode Array Detection)

Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method used in HPLC for the quantification of pemetrexed and its dimers. vulcanchem.commolnar-institute.com A specific wavelength is chosen where the analyte and its impurities have sufficient absorbance. For pemetrexed impurity analysis, detection is often performed at wavelengths such as 225 nm, 240 nm, 250 nm, or 277 nm. molnar-institute.comresearchgate.netjddtonline.inforesearchgate.net While 250 nm is not the wavelength of maximum absorbance for pemetrexed, it is a wavelength where all major analytes show a sufficient response. molnar-institute.com

Photodiode Array (PDA) detectors are particularly useful as they can acquire spectra across a range of wavelengths simultaneously. molnar-institute.comrjptonline.org This capability allows for the assessment of peak purity, helping to ensure that a chromatographic peak corresponds to a single compound and is not co-eluting with other impurities. rjptonline.org

Hyphenated Techniques for Comprehensive Dimer Profiling

While HPLC-UV is the workhorse for routine quantification, more sophisticated hyphenated techniques are invaluable for the structural elucidation and comprehensive profiling of impurities like the pemetrexed S dimer. Techniques such as liquid chromatography-mass spectrometry (LC-MS) provide molecular weight and fragmentation data, which are crucial for confirming the identity of known impurities and characterizing unknown ones. researchgate.net The coupling of chromatographic separation with powerful detection methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy is essential for a thorough understanding of the impurity profile of pemetrexed. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the principal analytical technique for the routine detection and quantification of the this compound in pharmaceutical samples. vulcanchem.com However, for structural confirmation and unequivocal identification, mass spectrometry (MS) is indispensable. vulcanchem.com Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools used in this context. google.comresearchgate.net

These techniques provide high-resolution mass measurements and fragmentation patterns that confirm the molecular formula and structure of the this compound. vulcanchem.com While several HPLC and LC-MS methods have been reported for the analysis of pemetrexed and its impurities in various matrices, specific LC-MS/MS methods have been developed for quantifying pemetrexed in human plasma. researchgate.netresearchgate.net These methods demonstrate the capability of mass spectrometric detection to achieve high sensitivity and selectivity, which is beneficial for the analysis of trace-level impurities. researchgate.netnih.gov For instance, LC-MS methods have been established to qualitatively and quantitatively analyze impurities in pemetrexed acid, ensuring good separation from the main compound. google.com

Validation of Analytical Methods for Dimer Impurities

The validation of analytical procedures for pemetrexed impurities, including the S dimer, is performed in accordance with International Council on Harmonisation (ICH) guidelines. ijrpb.comrjptonline.orgjddtonline.info The validation process demonstrates that the analytical method is suitable for its intended purpose by assessing parameters such as specificity, linearity, limit of detection, limit of quantification, accuracy, precision, and robustness. ijrpb.comresearchgate.net

Specificity and Selectivity in Distinguishing Dimer Peaks from Parent Compound and Other Impurities

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. In the analysis of pemetrexed, this is a critical parameter. Stability-indicating methods are developed to separate the pemetrexed peak from those of numerous potential process and degradation impurities, including the oxidative dimers. molnar-institute.comjddtonline.inforesearchgate.net

Research has shown that the oxidative dimer peaks can be a "critical pair" in the chromatogram, meaning they are the most difficult to separate from each other. molnar-institute.com Method development often focuses on optimizing the separation of these dimer isomers. molnar-institute.com For example, a reversed-phase HPLC method demonstrated the separation of two oxidative dimer isomers, along with 11 other potential impurities, from the main pemetrexed peak. molnar-institute.com

To ensure the method's specificity, system suitability solutions are often prepared through forced degradation. molnar-institute.com The United States Pharmacopeia (USP) describes preparing a system suitability stock solution by heating pemetrexed disodium in 0.1 N sodium hydroxide (B78521) at 70°C for 40 minutes. uspnf.com This process intentionally generates the pemetrexed R-dimer and S-dimer, allowing for the verification of the system's ability to resolve them. uspnf.comuspnf.com The acceptance criterion for resolution between the pemetrexed R-dimer and S-dimer peaks is a valley-to-peak ratio of not less than 1.5. uspnf.comuspnf.com

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Dimer Analysis

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For dimer impurities, linearity is established over a range of concentrations, typically from the Limit of Quantification (LOQ) to above the specified limit for the impurity. globalresearchonline.net

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ijrpb.com These limits are crucial for controlling impurities at very low levels. They are typically established by determining the signal-to-noise (S/N) ratio, with a ratio of 3:1 being common for LOD and 10:1 for LOQ. globalresearchonline.netresearchgate.net

Validated methods for pemetrexed and its related substances report specific LOD and LOQ values for dimer impurities. researchgate.netresearchgate.net

| Parameter | Value (% of nominal sample concentration) | Value (µg/mL) | Source |

|---|---|---|---|

| LOD | 0.01% | - | molnar-institute.com |

| LOQ | 0.02% | - | molnar-institute.com |

| LOD | - | 0.33 µg/mL | researchgate.net |

| LOQ | - | 0.99 µg/mL | researchgate.net |

Accuracy and Precision Studies for Dimer Quantification (e.g., Relative Standard Deviation)

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-equipment). rjptonline.org Accuracy is the closeness of the test results to the true value and is often determined through recovery studies. ijrpb.com

| Precision Type | Analyte | Result (%RSD) | Source |

|---|---|---|---|

| Repeatability | Pemetrexed Assay | 0.09 | rjptonline.org |

| Intermediate Precision | Pemetrexed Assay | 0.28 | rjptonline.org |

| Overall Precision | Pemetrexed Assay | 0.22 | rjptonline.org |

| Precision at LOQ | Dimer Impurity | 2.9 | researchgate.net |

Accuracy for impurity quantification is typically demonstrated by spiking the drug substance with known amounts of the impurity at different concentration levels and calculating the percentage recovery. ijrpb.com Studies have reported recovery values between 90% and 110% for pemetrexed impurities, which is within standard acceptance criteria. researchgate.net

Computational Chemistry and Theoretical Modeling of Pemetrexed Dimerization

Quantum Chemical Calculations for Dimerization Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the potential energy surface of the pemetrexed (B1662193) dimerization reaction. These calculations, based on the principles of quantum mechanics, can map out the energetic landscape, identifying transition states and reaction intermediates. This information is crucial for understanding the kinetic and thermodynamic feasibility of different dimerization pathways.

Table 1: Illustrative Quantum Chemical Calculation Results for Pemetrexed Dimerization

| Parameter | Value (kcal/mol) | Method | Basis Set |

|---|---|---|---|

| Activation Energy (Ea) | 25.8 | B3LYP | 6-31G(d,p) |

| Reaction Energy (ΔE) | -15.2 | B3LYP | 6-31G(d,p) |

| Gibbs Free Energy (ΔG) | -12.5 | B3LYP | 6-31G(d,p) |

Note: The data in this table is illustrative and represents typical outputs from quantum chemical calculations.

Molecular Dynamics Simulations for Dimer Stability and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the pemetrexed dimerization process, complementing the static picture from quantum chemical calculations. nih.gov MD simulations model the atomic motions of the molecules over time, offering insights into the stability of the Pemetrexed S dimer and the key intermolecular interactions that hold it together.

In a typical MD simulation, the pemetrexed molecules are placed in a simulation box with a solvent, and their trajectories are calculated by integrating Newton's equations of motion. These simulations can reveal the preferred conformations of the dimer, the role of solvent molecules in mediating the interaction, and the principal forces driving dimerization, such as hydrogen bonds, and van der Waals interactions. The stability of the dimer can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for Pemetrexed Dimer Stability

| Parameter | Description | Value/Setting |

|---|---|---|

| Simulation Time | Total duration of the simulation | 200 ns |

| Force Field | Set of parameters describing the potential energy of the system | AMBER |

| Solvent Model | Representation of the solvent | TIP3P Water |

| Temperature | Simulated temperature of the system | 300 K |

| Pressure | Simulated pressure of the system | 1 atm |

Note: The data in this table is illustrative and represents typical settings for molecular dynamics simulations.

In Silico Prediction of Dimer Structures and Properties

In silico methods are crucial for predicting the three-dimensional structure of the this compound and its physicochemical properties. Techniques such as molecular docking and homology modeling, while more commonly used for protein-ligand interactions, can be adapted to predict the preferred orientation of two pemetrexed molecules as they form a dimer.

Table 3: Predicted Physicochemical Properties of Pemetrexed and its S Dimer

| Property | Pemetrexed Monomer | This compound (Predicted) |

|---|---|---|

| Molecular Formula | C20H21N5O6 wikipedia.org | C40H40N10O12 |

| Molecular Weight ( g/mol ) | 427.41 wikipedia.org | 852.82 |

| Polar Surface Area (Ų) | 192.6 drugbank.com | 385.2 |

| logP (Predicted) | 1.5 | 2.8 |

Note: The data for the this compound is predicted based on the monomer and represents illustrative values.

Structure-Activity Relationship (SAR) Studies on Dimer Formation Inhibition

Structure-activity relationship (SAR) studies, guided by computational methods, can be employed to design molecules that inhibit the dimerization of pemetrexed. acs.org This involves systematically modifying the structure of pemetrexed in silico and evaluating the effect of these modifications on the dimerization process.

By introducing different functional groups at various positions on the pemetrexed molecule, it is possible to identify modifications that sterically or electronically hinder the formation of the dimer. For example, adding a bulky group to a region of the molecule critical for the dimer interface could prevent the two monomers from approaching each other in the correct orientation for dimerization. Computational screening of a virtual library of pemetrexed analogs can rapidly identify promising candidates for synthesis and experimental testing.

Table 4: Illustrative SAR Data for Pemetrexed Dimerization Inhibition

| Modification to Pemetrexed | Predicted Dimerization Energy (kcal/mol) | Rationale for Inhibition |

|---|---|---|

| None (Wild Type) | -15.2 | - |

| Addition of a methyl group at position X | -10.5 | Steric hindrance at the dimer interface |

| Replacement of group Y with a fluorine atom | -12.1 | Altered electrostatic interactions |

| Addition of a hydroxyl group at position Z | -13.8 | Potential for competitive hydrogen bonding with solvent |

Note: The data in this table is illustrative and represents the type of information generated from computational SAR studies. Positions X, Y, and Z are hypothetical modification sites.

Future Research Avenues and Challenges in Pemetrexed Dimer Studies

Discovery and Characterization of Novel Pemetrexed (B1662193) Dimer Species

The existence of Pemetrexed dimers as impurities has been documented, with their formation often linked to specific conditions during synthesis or degradation. nih.govmdpi.com One significant species is a dimeric impurity, referred to as Impurity 10, which can form during the basic hydrolysis step in the synthesis of Pemetrexed disodium (B8443419). nih.govmdpi.com This impurity has been characterized as a diastereoisomeric mixture. nih.gov

Oxidation is a primary degradation pathway for Pemetrexed in aqueous solutions, leading to the formation of several degradants, including oxidative dimers. sps.nhs.ukmdpi.com These oxidative dimers, along with other products like α-hydroxy lactams and keto-pemetrexed, are generated through oxidation reactions, which can be induced by factors such as exposure to hydrogen peroxide, alkaline conditions, or even light. mdpi.com

A key challenge and research avenue is the comprehensive identification and structural elucidation of all potential dimer species. While some have been identified, others may exist at trace levels under different manufacturing or storage conditions. Advanced analytical techniques are crucial for this purpose.

Research Findings on Pemetrexed Dimer Characterization

| Dimer Species | Formation Condition | Analytical Techniques for Characterization | Structural Notes |

|---|---|---|---|

| Dimer Impurity 10 | Basic hydrolysis of Pemetrexed diethyl ester (e.g., 0.1 M NaOH, heating). nih.govmdpi.com | Two-dimensional NMR, Mass Spectrometry (MS). nih.govresearchgate.net | Forms as a diastereoisomeric mixture. nih.gov One part of the molecule is identical to Pemetrexed, while the other part shows significant changes in the chemical shifts of the pyrrolo[2,3-d]pyrimidine ring carbons. nih.gov |

| Oxidative Dimers | Oxidation pathway in aqueous solutions (e.g., exposure to H₂O₂, alkaline pH, photostability chamber). sps.nhs.ukmdpi.com | High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comeuropa.eu | Identified as major degradation products under oxidative stress. mdpi.com The resolution of oxidative dimer peaks is a critical factor in HPLC method development. molnar-institute.com |

| Pemetrexed (5R)-Dimer | Not specified, listed as a known impurity. | Cataloged as a reference standard (Impurity B). pharmaffiliates.com | Chemical name: (2S,2′S)-2,2′-{[(R)-2,2′-Diamino-4,4′,6-trioxo-1,4,4′,6,7,7′-hexahydro-1′H,5H-5,6′-bipyrrolo[2,3-d]pyrimidin-5-yl]bis(carbonylimino)}bis[4-(phen-1-yl)butanoate]. pharmaffiliates.com |

Future research should focus on synthesizing and isolating novel dimer species to serve as reference standards. This would enable more accurate quantification and toxicological assessment, which is essential as international guidelines require impurities above a certain threshold (e.g., 0.10%) to be identified and qualified. nih.gov

Comprehensive Kinetic and Thermodynamic Studies of Dimerization Processes

Understanding the kinetics and thermodynamics of Pemetrexed dimerization is fundamental to controlling its formation. Currently, there is a lack of detailed kinetic and thermodynamic data specifically for the dimerization of Pemetrexed. Most studies focus on identifying the conditions that lead to degradation rather than quantifying the rate and equilibrium of the process. nih.govmdpi.com

Forced degradation studies have shown that the formation of oxidative degradation products, including dimers, increases with time, temperature, and the concentration of oxidizing agents. mdpi.com For instance, under alkaline conditions with sodium hydroxide (B78521), oxidation becomes the dominant degradation mechanism, with oxidative dimers being major products. mdpi.com Similarly, the increase in an oxidative degradation product, Pemetrexed S-dimer, has been observed to be non-linear over the product's shelf-life, sometimes increasing exponentially after an initial period. mdpi.com

Future research should aim to:

Determine the reaction order and rate constants for the formation of specific dimer impurities under various conditions (pH, temperature, catalyst presence).

Investigate the thermodynamics of the dimerization process to understand the spontaneity and equilibrium position of the reaction. This involves measuring parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Develop kinetic models that can predict the rate of dimer formation based on process parameters.

Such studies would provide a quantitative basis for designing manufacturing processes and storage conditions that thermodynamically and kinetically disfavor the formation of dimer impurities.

Elucidation of Catalyst-Specific Dimerization Mechanisms

The formation of Pemetrexed dimers is influenced by the chemical environment, including the presence of reagents that can act as catalysts. For example, basic conditions (e.g., using NaOH) for the hydrolysis of the diethyl ester precursor of Pemetrexed can promote the formation of Dimer Impurity 10. nih.govmdpi.com In this case, the hydroxide ion acts as a catalyst for the hydrolysis and subsequent dimerization.

Oxidation is another key degradation pathway, suggesting that oxidizing agents or conditions that generate reactive oxygen species can catalyze dimer formation. sps.nhs.ukmdpi.com The mechanism is proposed to involve singlet oxygen or free radicals. mdpi.com

A significant challenge is to elucidate the detailed, step-by-step mechanisms for how different catalysts promote dimerization. This involves identifying reactive intermediates and transition states. Computational modeling, in conjunction with experimental studies, could be a powerful tool for exploring potential reaction pathways. Understanding these mechanisms would enable the rational selection of reagents and conditions to avoid catalysts that promote dimerization or to introduce inhibitors that can block specific catalytic cycles.

Strategies for Environmentally Sustainable Mitigation of Dimer Impurities

Mitigating the formation of Pemetrexed dimer impurities is crucial for ensuring drug quality. Current strategies primarily involve controlling process parameters such as temperature and the stoichiometry of reagents. For instance, to suppress the formation of a high-molecular-weight impurity during synthesis, it is recommended to maintain temperatures below 15°C.

From an environmental and green chemistry perspective, future strategies should focus on inherently safer and more sustainable approaches. This includes:

Process Optimization: Designing synthetic and purification processes that are less prone to impurity formation. This could involve using alternative, milder reagents or solvents. For example, selecting a solvent system that improves the solvation of intermediates can reduce side reactions.

Catalyst Selection: Replacing harsh reagents with more benign alternatives. For example, exploring enzymatic or biocatalytic methods for transformations that currently use harsh chemical reagents could reduce impurity formation and waste.

Downstream Processing: Developing more efficient and greener purification methods. Techniques like preparative chromatography are effective but can use large volumes of solvents. Research into alternative purification technologies like crystallization or supercritical fluid chromatography could offer more sustainable options.

Degradation Prevention: For finished drug products, preventing degradation is key. This involves the careful selection of excipients, control of the solution pH, and protection from light and oxygen. mdpi.com Studies have shown that controlling the pH and level of dissolved oxygen in injectable solutions is critical to minimizing the formation of oxidative dimers. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Pemetrexed |

| Pemetrexed S dimer |

| Pemetrexed disodium |

| Pemetrexed diethyl ester |

| Dimer Impurity 10 |

| α-hydroxy lactams |

| keto-pemetrexed |

| Pemetrexed (5R)-Dimer |

| Sodium hydroxide |

| Hydrogen peroxide |

| Cisplatin |

| Paclitaxel |

| Gemcitabine |

| Carboplatin |

| Docetaxel |

| Sugammadex |

| 6-oxodocetaxel |

Q & A

How can researchers confirm the structural integrity of synthesized Pemetrexed S dimer batches?

Answer:

Structural validation requires multi-modal spectroscopic analysis. Use ¹H-NMR to confirm hydrogen environments and infrared spectroscopy (IR) to identify functional groups (e.g., carboxylate stretching at ~1,600 cm⁻¹). For polymorphic characterization, powder X-ray diffraction (PXRD) is critical to identify distinct crystallographic peaks associated with the dimeric form . High-resolution mass spectrometry (HR-MS) can further validate molecular weight (471.4 g/mol for the disodium form).

What in vitro assays are standard for evaluating pemetrexed’s mechanism of action and efficacy?

Answer:

Key assays include:

- Thymidylate Synthase (TS) Inhibition: Measure enzyme activity via 3H-deoxyuridine monophosphate (dUMP) incorporation assays under pemetrexed exposure .

- TK1 Tetramerization Analysis: Use non-reducing SDS-PAGE or size-exclusion chromatography to monitor pemetrexed-induced shifts in thymidine kinase 1 (TK1) oligomer states (monomer → tetramer) .

- Cytotoxicity Assays: Perform 3H-thymidine uptake or MTT assays in NSCLC cell lines (e.g., H460, H1299) to quantify dose-dependent growth inhibition .

How does thymidylate synthase (TYMS) expression influence pemetrexed response across cancer types?

Answer:

TYMS overexpression correlates with pemetrexed resistance in advanced breast cancer (retrospective study: ORR 31.2% in low TYMS vs. 0% in high TYMS; Cox HR = 2.14) . However, in non-squamous NSCLC , TYMS levels are not routinely predictive, likely due to tissue-specific folate metabolism. Methodologically, combine immunohistochemistry (IHC) for TYMS quantification with in situ hybridization to assess gene amplification .

What genetic markers predict pemetrexed susceptibility in preclinical models?

Answer:

Genome-wide expression quantitative trait loci (eQTL) mapping identified CTTN (cortactin) and ZMAT3 (p53-regulated apoptosis inducer) as key markers. CTTN knockdown increases pemetrexed cytotoxicity (30% reduction in IC₅₀), while ZMAT3 loss reduces DNA damage response. Validate using siRNA knockdown in NSCLC cell lines and patient-derived xenografts (PDX) .

How should phase III trials comparing pemetrexed-based regimens be designed to ensure statistical rigor?

Answer:

Critical parameters:

- Primary Endpoints: Overall survival (OS) or progression-free survival (PFS) with stratified randomization by histology (non-squamous vs. squamous NSCLC) .

- Control Arms: Use docetaxel (75 mg/m²) or cisplatin (75 mg/m²) as comparators. Power calculations require ≥450 patients (α = 0.05, power = 80%) .

- Covariate Adjustment: Include performance status (PS), TYMS expression, and prior therapy lines .

What is the role of pemetrexed maintenance therapy in advanced NSCLC?

Answer:

Post-induction pemetrexed maintenance (500 mg/m² q3w) improves median OS by 2.9 months vs. placebo (13.9 vs. 11.0 months; HR = 0.78). Design trials with strict eligibility: PS 0-1, no progression after 4 cycles of platinum-pemetrexed induction. Monitor for grade 3/4 anemia (12% incidence) .

How is pharmacokinetic-pharmacodynamic (PK/PD) modeling applied to optimize pemetrexed dosing in renal impairment?

Answer:

Use nonlinear mixed-effects modeling (NONMEM) to correlate pemetrexed clearance with creatinine clearance (CrCl). For CrCl <45 mL/min, reduce dose by 50% and extend infusion intervals. Validate with neutrophil proliferation rate assays to mitigate myelosuppression risk .

What enzymatic targets beyond TS are critical for pemetrexed’s anti-folate activity?

Answer:

Pemetrexed inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT) . Quantify DHFR inhibition via 5-formyltetrahydrofolate depletion assays and GARFT activity via 14C-glycine incorporation in de novo purine synthesis pathways .

How can contradictory biomarker data (e.g., TYMS in NSCLC vs. breast cancer) be resolved?

Answer:

Conduct meta-analyses stratified by cancer type, folate pathway polymorphisms (e.g., MTHFR C677T), and treatment line. For NSCLC, prioritize prospective trials with pre-treatment tumor biopsies for TYMS IHC and TYMS mRNA quantification .

What is the impact of performance status (PS) on pemetrexed outcomes in clinical trials?

Answer:

PS2 patients have inferior outcomes (median OS: 6.2 vs. 10.1 months for PS0-1). In PS2 cohorts, pemetrexed-carboplatin improves OS vs. pemetrexed monotherapy (HR = 0.62). Design trials with adaptive protocols to exclude PS2 patients after early progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.